2,4-Decadienal

Flavor Chemistry Sensory Analysis Odor Threshold

Researchers quantifying lipid oxidation or formulating authentic meat flavors face a common challenge: general markers like hexanal lack specificity. 2,4-Decadienal (CAS 25152-84-5), with an odor threshold of 0.0001 mg/kg, provides targeted precision as a linoleate 9-hydroperoxide degradation product. • GC-MS standard for poultry meat authentication (species-specific biomarker for chicken/duck) • Rancidity marker for soybean, sunflower & corn oil quality assessment • Potent fried/chicken aroma at trace levels for savory flavor formulations Supplied as ≥90% (GC) purity liquid; store under inert gas at 2-8°C.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 25152-84-5
Cat. No. B140250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Decadienal
CAS25152-84-5
Synonyms(2E,4E)-2,4-Decadienal;  (2E,4E)-Deca-2,4-dienal;  (2E,4E)-Decadienal;  (E,E)-2,4-Decadien-1-al;  (E,E)-2,4-Decadienal;  2-trans,4-trans-Decadienal;  trans,trans-2,4-Decadien-1-al;  trans,trans-2,4-Decadienal;  trans-2,trans-4-Decadienal
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=O
InChIInChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
InChIKeyJZQKTMZYLHNFPL-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A yellow liquid
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Decadienal Analytical Standards & Procurement


2,4-Decadienal (CAS 25152-84-5) is a volatile, unsaturated aldehyde with the molecular formula C₁₀H₁₆O, existing as a mixture of (E,E) and (E,Z) stereoisomers . This compound is primarily recognized as a secondary product of lipid peroxidation, particularly from linoleic acid-rich oils, and is a potent aroma-active compound known for its characteristic deep-fried, fatty, and meaty odor [1]. As a key odorant in various food matrices, it is commercially available as an analytical standard, typically with a purity of ≥94% (GC), for use in GC-MS, HPLC, and sensory research applications .

Product Type Analytical standard for flavor and aroma research
Method Compatibility GC-MS, HPLC, sensory evaluation workflows
Research Context Lipid oxidation marker, aroma-active compound studies

Why 2,4-Decadienal Is Irreplaceable


The sensory and chemical behavior of 2,4-decadienal is not interchangeable with its closest analogs due to its unique conjugated dienal structure. While compounds like (E)-2-decenal or 2,4-nonadienal share functional group similarities, their differences in chain length and degree of unsaturation translate into distinct odor thresholds and odor activity values (OAVs) [1]. For instance, the low odor threshold of (E,E)-2,4-decadienal (0.0001 mg/kg) directly determines its contribution to a product's aroma profile, even at trace concentrations [1]. Substituting it with a less potent analog would require significantly higher concentrations to achieve a similar sensory effect, potentially altering the intended flavor balance or exceeding regulatory limits [2]. The quantitative evidence below demonstrates these non-fungible characteristics.

2,4-Decadienal
(E)-2-Decenal
Odor threshold differs substantially; trace-level contribution may not replicate with this analog.
2,4-Decadienal
2,4-Nonadienal
Distinct odor activity values linked to different fatty acid precursors; sensory profile may shift.
2,4-Decadienal
Decanal
Much higher odor threshold; achieving comparable aroma intensity would require concentration levels that may alter the intended flavor balance.

2,4-Decadienal Comparative Evidence


Superior Odor Potency over Decanal and Decenal

The (E,E)-isomer of 2,4-decadienal exhibits a significantly lower odor threshold in a water matrix compared to its structurally similar analogs, (E)-2-decenal and decanal [1]. This indicates a much higher odor potency.

Odor Threshold
Head-to-head
0.0001 mg/kg
(E,E)-2,4-decadienal
(E)-2-Decenal: 0.001
Decanal: 0.03
Reported threshold supports differentiation of odor potency in water matrix.
Fermented milk volatile study; values may vary with matrix.
Flavor Chemistry Sensory Analysis Odor Threshold

Odor Activity Value (OAV) vs. Octanal and Nonanal

In the context of fermented milk, (E,E)-2,4-decadienal consistently demonstrates the highest odor activity value (OAV), significantly surpassing other key aldehydes like octanal and nonanal [1]. The OAV is a critical metric that integrates both concentration and odor threshold to quantify a compound's actual sensory impact.

Odor Activity Value
Head-to-head
22,278.7
Octanal: 1,831.1
Nonanal: 213.4
Reported highest OAV among key aldehydes, indicating dominant aroma contribution in fermented milk.
6-hour fermentation period; matrix-specific context.
Food Science Volatile Analysis Aroma Contribution

Poultry Meat Biomarker vs. Heptadienal and Nonadienal

A multispecies comparison of meat volatiles identified (E,Z)-2,4-decadienal as a unique odorant present exclusively in poultry meat (chicken and duck) but absent in livestock meats (pork and beef) [1]. This contrasts with other dienals like 2,4-heptadienal and 2,4-nonadienal, which are associated with different fatty acid precursors and have different distribution patterns [2].

Poultry Marker
Class-level
Species-specific occurrence
Chicken/duck only; absent in pork/beef
Supports poultry authenticity marker context; not observed across all meats.
Multispecies GC-MS survey; class-level inference.
Food Authentication Meat Science Lipid Oxidation

E,E vs. E,Z Isomer Ratio and Flavor

The sensory character of 2,4-decadienal is governed by its stereoisomer composition. While both (E,E) and (E,Z) isomers are found, they have different odor descriptions and thresholds [1]. For example, in green olives, (E,E)-2,4-decadienal (FD factor = 128) imparts a green note, while (E,Z)-2,4-decadienal (FD factor = 64) is associated with a coriander/paraffin oil note [2]. The commercial product is a mixture, and understanding the isomer ratio is critical for predicting its flavor impact.

Isomer Impact
Class-level
FD factor (E,E): 128
FD factor (E,Z): 64
Green vs. coriander/paraffin
Isomer ratio may measurably alter aroma profile in green olive matrix.
AEDA data; lot-specific isomer composition review advised.
Flavor Chemistry Stereoisomers Sensory Science

Linoleic Acid Oxidation Marker

2,4-Decadienal is a specific secondary oxidation product derived from linoleic acid. Its formation is mechanistically linked to the 9-hydroperoxide of linoleate, setting it apart from hexanal, which is formed from the 13-hydroperoxide [1]. This makes it a more targeted marker for the oxidative degradation of oils rich in linoleic acid.

Oxidation Marker
Class-level
9-hydroperoxide pathway
Linoleic acid → 9-OOH → 2,4-decadienal
Supports targeted oxidation monitoring for linoleic acid-rich oils.
Mechanistic pathway from autoxidation review; source to verify.
Food Chemistry Oxidative Stability Analytical Marker

2,4-Decadienal Application Scenarios


Poultry Flavor Authentication and Formulation

Leverage the species-specific presence of (E,Z)-2,4-decadienal as a biomarker for poultry meat [1]. For analytical laboratories, this compound is an essential standard for developing GC-MS methods to authenticate chicken or duck flavor in processed foods. For flavor houses, it is a non-substitutable ingredient for creating authentic, meaty, and fried chicken profiles, as evidenced by its consistently high odor activity values in cooked meat systems [2].

Oxidative Stability Monitoring of Linoleic Acid-Rich Oils

Employ 2,4-decadienal as a specific and sensitive marker for the onset of rancidity in high-linoleic acid oils like soybean, sunflower, and corn oil [1]. Its direct mechanistic link to the 9-hydroperoxide of linoleate makes it a more precise indicator than general markers like hexanal. Researchers and QC labs can use it to accurately assess the effectiveness of antioxidants or the impact of processing and storage conditions on oil quality [2].

High-Impact Fatty/Deep-Fried Flavor Creation

For savory flavor creation, 2,4-decadienal is unmatched in its ability to impart a potent, characteristic deep-fried or fatty note at trace levels. Its exceptionally low odor threshold (0.0001 mg/kg) and high OAV [1] mean it can be used with precision to add depth and complexity to fried food, snack seasoning, and meat flavor formulations without the need for high, potentially off-flavor-causing concentrations [2].

Application
Selection Property
Validation Focus
Poultry flavor authentication
Species-specific volatile marker
GC-MS method specificity and meat matrix confirmation
Oil oxidative stability monitoring
Linoleic acid oxidation marker specificity
Marker sensitivity versus general rancidity indicators
High-impact fatty flavor formulation
Odor threshold and OAV profile
Flavor potency at trace concentrations in savory matrices

Technical Documentation Hub

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45 linked technical documents
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